Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in an alcoholic solution or an organic solvent, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate . Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as ethanol or pyridine .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)-quinoline-3-carboxylate and 3-chloro-8-(trifluoromethyl)-2H-pyrano[3,2-c]quinoline-2,4(3H)-dione .
Scientific Research Applications
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerase, thymidylate synthase, and telomerase, which are crucial for cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.
Comparison with Similar Compounds
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound exhibits similar biological activities but differs in its functional groups and specific applications.
Ethyl 2-chloroquinoline-3-carboxylate: This compound is used as an antibacterial agent and has a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific trifluoromethyl group at the 8-position, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C13H10F3NO2 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-7H,2H2,1H3 |
InChI Key |
WVQZUXGYPPKFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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